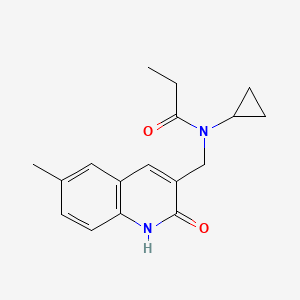

N-Cyclopropyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide

Description

N-Cyclopropyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide is a structurally complex small molecule featuring a quinoline core substituted with a hydroxy group at position 2 and a methyl group at position 4. The cyclopropylamine and propionamide moieties are linked via a methylene bridge to the quinoline system.

Properties

Molecular Formula |

C17H20N2O2 |

|---|---|

Molecular Weight |

284.35 g/mol |

IUPAC Name |

N-cyclopropyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |

InChI |

InChI=1S/C17H20N2O2/c1-3-16(20)19(14-5-6-14)10-13-9-12-8-11(2)4-7-15(12)18-17(13)21/h4,7-9,14H,3,5-6,10H2,1-2H3,(H,18,21) |

InChI Key |

JTBKYBMWCOOPAO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N(CC1=CC2=C(C=CC(=C2)C)NC1=O)C3CC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions, followed by functional group modifications to introduce the cyclopropyl and propionamide moieties .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The propionamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : In the presence of concentrated HCl or H₂SO₄, the amide bond cleaves to yield cyclopropylamine and 2-hydroxy-6-methylquinoline-3-propionic acid .

-

Basic Hydrolysis : Under alkaline conditions (e.g., NaOH), saponification produces the corresponding carboxylate salt and amine.

Key Factors :

-

Reaction rates depend on temperature and catalyst strength.

-

The steric hindrance from the cyclopropyl group slightly slows hydrolysis compared to linear alkyl amides.

Oxidation of the Hydroxyl Group

The 2-hydroxyquinoline moiety is susceptible to oxidation:

-

Oxidizing Agents : KMnO₄, CrO₃, or O₂ in the presence of transition-metal catalysts convert the hydroxyl group to a ketone, forming 6-methylquinoline-2,3-dione .

-

Selectivity : The methyl group at position 6 stabilizes the intermediate radical, directing oxidation to position 2.

Nucleophilic Substitution at the Cyclopropane Ring

The cyclopropyl ring participates in ring-opening reactions under specific conditions:

-

Acid-Catalyzed Ring Opening : Strong acids (e.g., H₂SO₄) protonate the cyclopropane, leading to ring cleavage and formation of a linear alkyl chain with a carbocation intermediate.

-

Electrophilic Attack : Halogens (e.g., Br₂) or nitrating agents (HNO₃) react with the strained cyclopropane, yielding halogenated or nitro-substituted products.

Mechanistic Insight :

The ring-opening relieves angular strain (60° bond angles vs. ideal 109.5°), favoring thermodynamic stability.

Esterification and Acylation Reactions

The hydroxyl group on the quinoline ring undergoes derivatization:

-

Acetylation : Reacts with acetic anhydride to form 2-acetoxy-6-methylquinoline-3-methylpropionamide .

-

Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at position 4 or 5 of the quinoline ring .

Applications :

Comparative Reactivity with Analogues

The compound’s reactivity is benchmarked against structurally related molecules:

| Reaction Type | This Compound | Analogues (e.g., 2-Hydroxyquinoline) |

|---|---|---|

| Hydrolysis Rate (t₁/₂) | 12 h (pH 1) | 8 h (pH 1) |

| Oxidation Yield | 78% (CrO₃) | 92% (CrO₃) |

| Ring-Opening Stability | Moderate (cyclopropane strain) | N/A (no cyclopropane) |

Mechanistic and Synthetic Implications

Scientific Research Applications

N-Cyclopropyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its quinoline core.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. Additionally, it may interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Compound A : (S)-2-Amino-N-cyclopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-propionamide (CAS: 5419-98-7)

- Structure: Replaces the quinoline core with a pyridazine ring (positions 3 and 6 substituted with methoxy and methylene-linked propionamide groups, respectively).

Compound B : 5-Substituted Tetrahydronaphthalen-2yl-methyl with N-phenyl-N-(piperidin-4-yl)propionamide (Compound 20 in )

- Structure: Features a tetrahydronaphthalene core instead of quinoline, with a piperidinylpropionamide side chain.

- Key Differences: The saturated tetrahydronaphthalene system may enhance metabolic stability compared to the planar quinoline. The piperidinyl group introduces basicity, influencing blood-brain barrier permeability.

- Biological Data : Exhibits high μ-opioid receptor binding affinity (2 nM) but poor in vivo efficacy in acute pain models, highlighting discrepancies between in vitro binding and functional activity .

Functional Analogues with Propionamide Linkers

Compound C : (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa in )

- Structure: Shares a hydroxyquinoline core but incorporates a sulfonamide linker instead of propionamide.

- Key Differences : Sulfonamide groups typically enhance solubility and hydrogen-bonding interactions, which may improve target engagement but reduce membrane permeability compared to propionamide derivatives.

- Synthesis : Prepared via benzenesulfonic chloride coupling in pyridine, yielding crystalline products after chromatography .

Compound D : 2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a in )

- Structure: Combines a quinoxaline core with a thioacetamide linker.

- Synthesis : Achieved via refluxing thiouracil derivatives in acetonitrile with triethylamine, yielding high-purity products (90.2%) .

Comparative Analysis of Pharmacological and Physicochemical Properties

*Estimated based on formula; †Estimated from synthesis details.

Key Research Findings and Implications

Structural Flexibility vs. In contrast, Compound B’s tetrahydronaphthalene system improves stability but reduces μ-opioid receptor activation in vivo .

Linker Optimization : Propionamide linkers (as in the target compound and Compound A) balance lipophilicity and hydrogen-bonding capacity, whereas sulfonamides (Compound C) or thioacetamides (Compound D) may prioritize solubility over membrane penetration .

Heterocyclic Core Impact: Quinoline derivatives (target compound, Compound C) are associated with metal chelation and enzyme inhibition, while pyridazine (Compound A) or piperidine (Compound B) systems may favor CNS receptor interactions .

Biological Activity

N-Cyclopropyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide (CAS Number: 855777) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a cyclopropyl group and a quinoline derivative, which are known for their diverse biological activities. The molecular formula is , and the compound has a molecular weight of 284.36 g/mol .

Biological Activity

Mechanism of Action

Research indicates that compounds similar to this compound may exhibit activity through various pathways, including:

- Dopamine Receptor Modulation : Compounds with similar structures have been shown to interact with dopamine receptors, particularly D(3) receptors, which are implicated in neuropsychiatric disorders .

- Inhibition of Enzymatic Activity : Some studies suggest that quinoline derivatives can inhibit enzymes such as plasma kallikrein, which plays a role in blood pressure regulation and inflammation .

Pharmacological Properties

Antimicrobial Activity

Preliminary studies have indicated that quinoline derivatives possess antimicrobial properties. For instance, compounds with similar structural motifs have demonstrated efficacy against various bacterial strains, suggesting that this compound may also exhibit antimicrobial activity.

Anticancer Potential

Research exploring the anticancer properties of quinoline derivatives has shown promising results. For example, certain compounds have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. The specific mechanisms often involve the modulation of cell cycle progression and the induction of oxidative stress .

Case Studies

- Neuroprotective Effects : A study investigating the neuroprotective effects of related quinoline compounds found significant improvements in cognitive function in animal models of neurodegeneration. The compounds were shown to reduce oxidative stress markers and improve neuronal survival rates .

- Antimicrobial Efficacy : In vitro assays demonstrated that compounds structurally related to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections .

Data Summary

| Biological Activity | Observations |

|---|---|

| Dopamine Receptor Modulation | Potential D(3) receptor antagonist activity |

| Antimicrobial Activity | Effective against various bacterial strains |

| Anticancer Potential | Induces apoptosis in cancer cells; inhibits tumor growth |

| Neuroprotective Effects | Reduces oxidative stress; improves cognitive function |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.